

In Vitro Characterization of KRCA-0008: A Dual ALK/Ack1 Inhibitor

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For Immediate Release

This technical guide provides a comprehensive overview of the in vitro characterization of **KRCA-0008**, a potent and selective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Activated Cdc42 Kinase 1 (Ack1). The data herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in oncology.

Biochemical Profile

KRCA-0008 demonstrates high potency against both ALK and Ack1, as well as several clinically relevant ALK mutants.

Table 1: Biochemical Potency of KRCA-0008 against Wild-Type and Mutant Kinases



Target	IC50 (nM)
ALK (wt)	12[1][2]
Ack1	4[1][2]
ALK L1196M	75[1]
ALK C1156Y	4[1]
ALK F1174L	17[1]
ALK R1275Q	17[1]
Insulin Receptor	210[1]

Cellular Activity

KRCA-0008 effectively inhibits the proliferation of cancer cell lines harboring ALK fusions and induces programmed cell death.

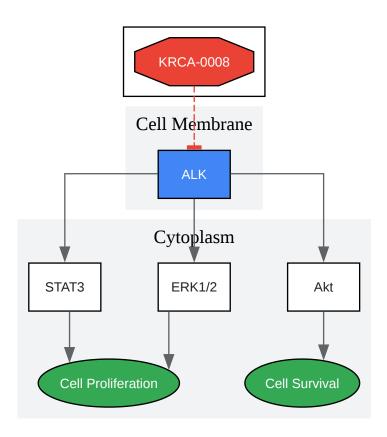
Table 2: Anti-proliferative Activity of KRCA-0008 in Cancer Cell Lines

Cell Line	Cancer Type	ALK Status	GI50 / IC50 (nM)
Karpas-299	Anaplastic Large-Cell Lymphoma	NPM-ALK Positive	12 (GI50)[1]
SU-DHL-1	Anaplastic Large-Cell Lymphoma	NPM-ALK Positive	3 (GI50)[1]
H3122	Non-Small Cell Lung Cancer	EML4-ALK Fusion	0.08 (IC50)[1]
H1993	Non-Small Cell Lung Cancer	-	3.6 (IC50)[1]
U937	Histiocytic Lymphoma	NPM-ALK Negative	3500 (GI50)[1]

Mechanism of Action: Signaling Pathway Inhibition



KRCA-0008 exerts its anti-cancer effects by inhibiting the autophosphorylation of ALK and subsequently blocking key downstream signaling pathways crucial for cell survival and proliferation, including STAT3, Akt, and ERK1/2.[3][4]



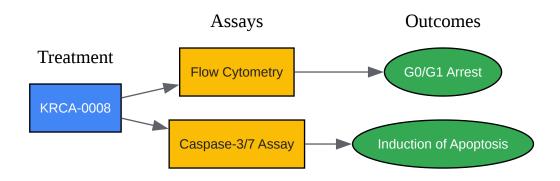
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Caption: KRCA-0008 inhibits ALK, blocking downstream signaling pathways.

Cellular Fate: Apoptosis and Cell Cycle Arrest

Treatment with **KRCA-0008** leads to the induction of apoptosis and arrests cells in the G0/G1 phase of the cell cycle in ALK-positive cancer cells.[1][4]





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. KRCA-0008 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. KRCA-0008 suppresses ALK-positive anaplastic large-cell lymphoma growth PubMed [pubmed.ncbi.nlm.nih.gov]
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